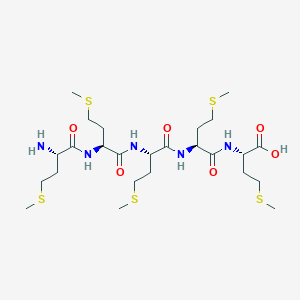
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine is a synthetic peptide composed of five L-methionine residues L-methionine is an essential sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, detoxification, and metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the methionine residues can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from methionine sulfoxide.
Substitution: Various peptide derivatives.
Applications De Recherche Scientifique
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine involves its role as a precursor for the synthesis of other important molecules. It acts as a methyl donor in methylation reactions, playing a crucial role in gene expression, detoxification processes, and the regulation of neurotransmitters. The sulfur atoms in the methionine residues also contribute to its antioxidant properties by neutralizing free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Methionine: A single methionine residue with similar biological functions.
L-Methionyl-L-methionine: A dipeptide with similar properties but shorter chain length.
L-Methionyl-L-methionyl-L-methionine: A tripeptide with intermediate chain length.
Uniqueness
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine is unique due to its longer peptide chain, which may confer different structural and functional properties compared to shorter methionine peptides
Propriétés
Numéro CAS |
51529-32-9 |
|---|---|
Formule moléculaire |
C25H47N5O6S5 |
Poids moléculaire |
674.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H47N5O6S5/c1-37-11-6-16(26)21(31)27-17(7-12-38-2)22(32)28-18(8-13-39-3)23(33)29-19(9-14-40-4)24(34)30-20(25(35)36)10-15-41-5/h16-20H,6-15,26H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)/t16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
BQMDWLHBHLILMV-HVTWWXFQSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



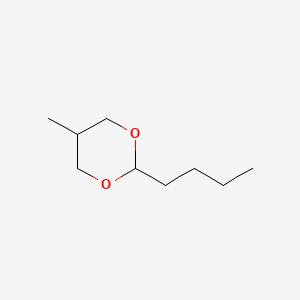
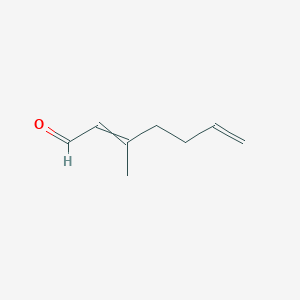
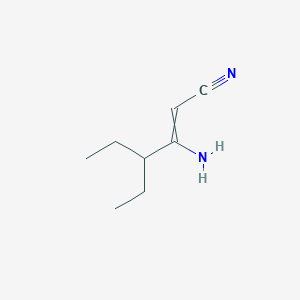

![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

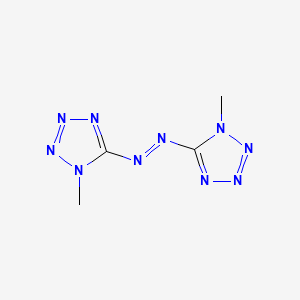

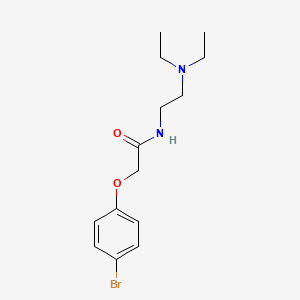
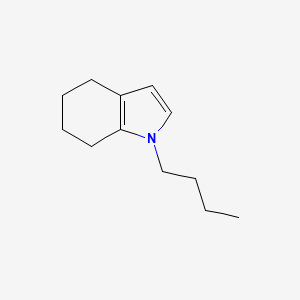

![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
